molecular formula C11H12N2S B6424025 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole CAS No. 25433-15-2

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole

Cat. No.: B6424025
CAS No.: 25433-15-2
M. Wt: 204.29 g/mol
InChI Key: LSLHTSZRWOOYPM-UHFFFAOYSA-N
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Description

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with a methyl group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-2-(methylthio)imidazole with a phenyl-substituted aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the methylthio and phenyl groups can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Methimazole: A related compound with a similar imidazole core but different substituents.

    Benzimidazole: Another heterocyclic compound with a similar structure but different functional groups.

Uniqueness

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the phenyl group enhances its potential interactions with aromatic systems, while the methylthio group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

1-Methyl-2-(methylthio)-5-phenyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. Despite its structural similarities to other biologically active imidazole derivatives, specific research on the biological activity of this compound is limited. This article aims to consolidate available information on its biological properties, potential mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{S}

This structure features a methylthio group and a phenyl group attached to the imidazole ring, which may influence its interaction with biological targets.

Biological Activity Overview

While direct studies on this compound are scarce, insights can be gathered from related imidazole compounds. The imidazole ring is integral in numerous biological processes, including enzymatic reactions and interactions with various biomolecules.

Potential Biological Activities:

  • Anticancer Activity: Imidazole derivatives have shown promise in treating various cancers. For instance, compounds with similar structures have demonstrated inhibition of tumor growth and induction of apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Antimicrobial Properties: Imidazole compounds often exhibit antibacterial and antifungal activities. Their mechanism typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
  • Anti-inflammatory Effects: Some imidazole derivatives are noted for their anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory mediators .

1. Anticancer Research

A study focusing on related imidazole derivatives highlighted their ability to inhibit microtubule assembly, thus affecting cellular mitosis and leading to apoptosis in cancer cells. Compounds similar to this compound were evaluated for their effects on cell viability and apoptosis markers .

2. Antimicrobial Activity

Research has shown that certain imidazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a benzimidazole moiety displayed notable efficacy against Staphylococcus aureus and Escherichia coli . While specific data on this compound is lacking, it is reasonable to hypothesize similar antimicrobial potential based on structural analogies.

Summary of Findings

Activity Related Compounds Mechanism
AnticancerVarious 1H-imidazole derivativesMicrotubule disruption, apoptosis induction
AntimicrobialBenzimidazole derivativesMembrane disruption, metabolic inhibition
Anti-inflammatorySelected imidazolesCytokine modulation, inhibition of inflammatory mediators

Properties

IUPAC Name

1-methyl-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-13-10(8-12-11(13)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLHTSZRWOOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466134
Record name F2964-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25433-15-2
Record name F2964-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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